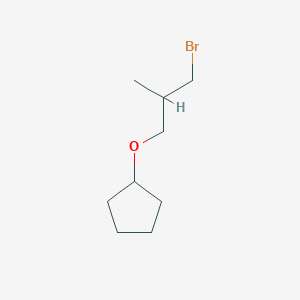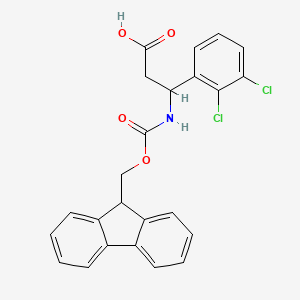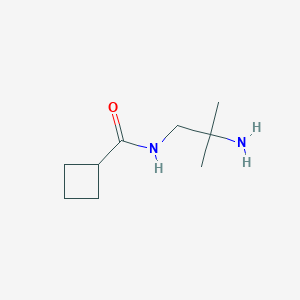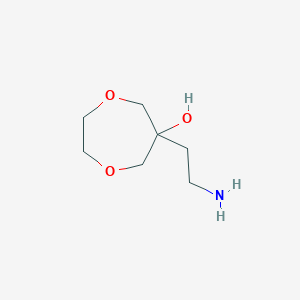![molecular formula C9H13NO B13182281 5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclopentane ring, with a nitrile group attached to the second carbon of the oxirane ring . This compound is primarily used for research purposes and has various applications in synthetic chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of 2-chloroacetonitrile with cyclopentanone under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the spirocyclic structure . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethyl-1-oxaspiro[2This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research, including:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is not well-documented in the literature. its chemical structure suggests that it may interact with biological targets through its nitrile group and oxirane ring. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the oxirane ring can undergo nucleophilic attack by biomolecules, leading to covalent modifications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar spirocyclic structure with a carboxylate group instead of a nitrile group.
5,5-Dimethyl-1-oxaspiro[2.4]heptane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
(3S)-5,5-dimethyl-1-oxaspiro[2.4]heptane: A stereoisomer with a similar structure but different spatial arrangement of atoms.
Uniqueness
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is unique due to its combination of a spirocyclic structure and a nitrile group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-8(2)3-4-9(6-8)7(5-10)11-9/h7H,3-4,6H2,1-2H3 |
Clave InChI |
ZIRFJSPNHNWNFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(C1)C(O2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13182207.png)
![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)





![1-[1-(Aminomethyl)cyclobutyl]but-3-en-2-one](/img/structure/B13182262.png)


![N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13182268.png)

